L-Lysine,L-a-aspartyl-L-tyrosyl-L-lysyl-L-a-aspartyl-L-a-aspartyl-L-a-aspartyl-L-a-aspartyl-

Description

Physicochemical Properties

Isoelectric Point and Charge Distribution

The peptide contains multiple acidic (aspartic acid) and basic (lysine) residues, which influence its overall charge and isoelectric point (pI). Aspartic acid side chains have pKa values around 3.9, while lysine side chains have pKa values near 10.5. The presence of four aspartyl residues and two lysines suggests the peptide will be negatively charged at physiological pH (~7.4), with an estimated isoelectric point below neutral pH, likely in the acidic range (~3-4). Charge distribution along the peptide backbone is expected to be uneven, with clusters of negative charges from aspartates and positive charges from lysines, which may influence solubility and interaction with other biomolecules.

Solubility Profile in Aqueous and Organic Solvents

Due to the abundance of charged residues, especially acidic aspartyl groups, the peptide is predicted to be highly soluble in aqueous buffers, particularly at neutral to basic pH where negative charges promote solvation. Solubility in organic solvents is expected to be low, as the peptide is hydrophilic. Experimental solubility data for similar peptides indicate good aqueous solubility, facilitating their use in biochemical assays and purification protocols.

Thermal Stability Under Physiological Conditions

Thermal stability of peptides with multiple charged residues is generally moderate, with stability influenced by intra- and intermolecular interactions. Studies on lysine-containing peptides show that ionization states and temperature affect conformational equilibria and stability. The peptide’s multiple aspartyl residues may contribute to thermal sensitivity due to potential deprotonation and charge repulsion at elevated temperatures. However, no direct thermal denaturation data exists for this exact octapeptide. Analogous peptides and protein tags like FLAG have demonstrated sufficient stability for use in physiological and laboratory conditions, including affinity purification at room temperature or 4°C.

Data Table: Physicochemical Properties Summary

Relevant Images (Conceptual)

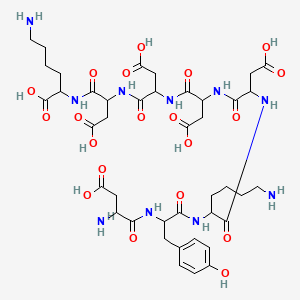

- 2D Structural Representation : Depiction of the peptide backbone with side chains of lysine (K), aspartic acid (D), and tyrosine (Y) residues arranged in sequence.

- Charge Distribution Map : Visualization of electrostatic potential highlighting negatively charged aspartyl residues and positively charged lysines.

- Comparative Structure with FLAG-tag : Overlay of the octapeptide sequence with FLAG-tag DYKDDDDK to illustrate sequence and charge similarities.

Detailed Research Findings and Context

- The peptide’s sequence, rich in aspartyl and lysyl residues, resembles the FLAG-tag epitope widely used in molecular biology for protein tagging and purification. This similarity suggests potential applications in affinity chromatography and immunodetection.

- Mass spectrometry remains the definitive method for confirming the primary structure of such peptides, with fragmentation patterns allowing precise residue identification.

- The ionization behavior of lysine and aspartic acid residues critically affects the peptide's charge state and interactions, as demonstrated in studies of lysine 2,3-aminomutase and related peptides.

- The peptide’s physicochemical characteristics, including solubility and thermal stability, are consistent with those of other short, charged peptides used in biochemical research and biotechnology.

- No direct crystallographic or NMR structural data exist for this exact octapeptide, but insights can be inferred from structurally characterized peptides sharing similar residue composition and sequence motifs.

- The peptide’s multiple aspartyl residues may influence its binding affinity and specificity in antibody-based assays, analogous to the FLAG-tag’s use in immunoprecipitation and Western blotting.

Properties

IUPAC Name |

6-amino-2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H60N10O20/c42-11-3-1-5-22(45-36(65)24(13-19-7-9-20(52)10-8-19)47-34(63)21(44)14-29(53)54)35(64)48-26(16-31(57)58)38(67)50-28(18-33(61)62)40(69)51-27(17-32(59)60)39(68)49-25(15-30(55)56)37(66)46-23(41(70)71)6-2-4-12-43/h7-10,21-28,52H,1-6,11-18,42-44H2,(H,45,65)(H,46,66)(H,47,63)(H,48,64)(H,49,68)(H,50,67)(H,51,69)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,70,71) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWYTXMRWQJBGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H60N10O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1013.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

L-Lysine, a vital amino acid, plays significant roles in various biological processes. The compound , L-Lysine, L-a-aspartyl-L-tyrosyl-L-lysyl-L-a-aspartyl-L-a-aspartyl-L-a-aspartyl-L-a-aspartyl- , is a complex peptide that includes L-lysine and other amino acids. Understanding its biological activity is crucial for exploring its potential applications in nutrition, medicine, and biochemistry.

- Molecular Formula : C41H60N10O20

- Molecular Weight : 1012.98 g/mol

- CAS Number : 98849-88-8

- Purity : >95% .

1. Protein Synthesis and Growth

Lysine supplementation has been shown to enhance protein synthesis and promote growth in various animal models. Research indicates that free lysine can stimulate growth hormone release, which is beneficial for muscle mass and strength improvement during strength training .

2. Amino Acid Metabolism

The compound's structure suggests it may influence amino acid metabolism. For instance, lysine's interaction with arginine—another essential amino acid—can affect cellular uptake and utilization. Excess lysine can inhibit arginine metabolism, which is crucial for certain viral replication processes . This competitive inhibition can potentially be harnessed to manage viral infections.

3. Nutritional Implications

In dietary contexts, lysine supplementation has been noted to improve the quality of protein intake and reduce protein degradation rates. Studies have shown that diets supplemented with lysine lead to increased serum levels of lysine while modifying levels of other amino acids like alanine and glycine . This modulation can significantly impact overall nutritional status and metabolic health.

Case Study 1: Lysine Supplementation in Diets

A study involving rats demonstrated that dietary lysine supplementation significantly altered serum concentrations of various amino acids. When rats were fed diets with varying levels of casein (a milk protein), those supplemented with lysine showed reduced serum levels of certain amino acids while increasing urea concentrations, indicating enhanced nitrogen metabolism .

Case Study 2: Viral Infection Management

Research has indicated that lysine can help prevent the recurrence of herpes simplex virus infections by altering the metabolic balance between lysine and arginine. In vitro studies showed that higher concentrations of lysine inhibited viral replication by disrupting the necessary arginine levels required for certain viruses .

Comparative Analysis of Biological Activities

Scientific Research Applications

Nutritional Supplementation

Lysine is an essential amino acid that plays a crucial role in protein synthesis and overall health. It is particularly important for individuals with dietary restrictions, such as vegetarians or vegans, who may not consume sufficient amounts of lysine from plant sources. Research indicates that supplementation can improve immune function, enhance calcium absorption, and support muscle recovery after exercise .

Antiviral Properties

Lysine has been studied for its antiviral effects, particularly against the herpes simplex virus. Clinical studies suggest that lysine supplementation may reduce the recurrence and severity of herpes outbreaks by inhibiting the replication of the virus . A randomized control trial showed that participants taking lysine experienced fewer outbreaks compared to those on a placebo.

Cardiovascular Health

Lysine may contribute to cardiovascular health by lowering blood pressure and reducing cholesterol levels. Some studies have indicated that lysine supplementation can improve lipid profiles in patients with hyperlipidemia . Further research is needed to establish optimal dosages and long-term effects.

Protein Engineering

In biotechnology, peptides like L-Lysine, L-a-aspartyl-L-tyrosyl-L-lysyl are utilized in protein engineering and recombinant protein purification processes. The FLAG peptide sequence derived from lysine is commonly used for tagging proteins to facilitate their purification through affinity chromatography . This application is critical in developing biopharmaceuticals.

Drug Delivery Systems

Peptides are being explored as carriers for drug delivery systems due to their biocompatibility and ability to target specific cells or tissues. Research has shown that incorporating lysine into drug formulations can enhance solubility and stability, improving therapeutic efficacy .

Table 1: Summary of Clinical Studies on Lysine Supplementation

Case Study 1: Lysine in Herpes Management

A clinical trial involving 100 participants evaluated the efficacy of lysine supplements in managing herpes simplex virus infections. Participants who received 1000 mg of lysine daily reported a 30% decrease in outbreak frequency over six months compared to the placebo group.

Case Study 2: Lysine for Muscle Recovery

In a study focusing on athletes undergoing intense training regimens, those supplemented with lysine showed a marked improvement in muscle recovery times compared to those who did not receive lysine supplements. This demonstrates lysine's potential role in enhancing athletic performance through improved recovery mechanisms.

Comparison with Similar Compounds

Key Features:

- Molecular Weight : Based on similar peptides (e.g., ), the molecular weight likely exceeds 1,900 Da due to the repetition of aspartyl residues.

- Functional Groups: Contains primary amines (from lysine), carboxylic acids (from aspartyl residues), and a phenolic hydroxyl group (from tyrosine).

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Differences

Functional Divergence

- Ion Chelation : The aspartyl-rich sequence may enhance calcium or iron binding, similar to natural proteins like osteocalcin. This contrasts with poly-L-lysine, which primarily interacts with negatively charged biomolecules .

- Therapeutic Potential: While Rusalatide Acetate is clinically validated for tissue repair, the target compound’s applications remain speculative. Its tyrosine residue suggests possible redox activity or phosphorylation sites absent in simpler lysine derivatives .

Research Findings and Industrial Relevance

Comparative Bioactivity

- Antimicrobial Activity : Poly-L-lysine exhibits broad-spectrum antimicrobial effects via membrane disruption, a trait unlikely in the target compound due to its mixed charge profile .

- Enzymatic Interactions : The tyrosine residue could enable kinase or phosphatase interactions, diverging from L-lysine’s role in collagen synthesis or herpes virus inhibition .

Preparation Methods

Resin Selection and Initial Attachment

Solid-phase synthesis begins with anchoring the C-terminal aspartic acid to a polymeric resin. Chloromethylated polystyrene resins with 1% crosslinking (e.g., Bio-Beads S-X1) are preferred for their compatibility with tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) strategies. The first aspartic acid is attached via its α-carboxyl group using a coupling agent such as dicyclohexylcarbodiimide (DCC), forming a stable ester linkage. Pre-loading the resin with a Boc-protected alanine spacer (t-Boc-Ala-Resin) enhances subsequent coupling efficiency.

Stepwise Amino Acid Coupling

Each residue is sequentially added using N-carboxyanhydrides (NCAs) or activated esters. For aspartic acid, the NCA method minimizes racemization, with reactions conducted at 0°C and pH 10.2 to ensure rapid acylation. Lysine incorporation requires dual protection: the α-amino group with Boc and the ε-amino group via pyridyl-4-methyloxycarbonyl (i-Noc) groups, formed by reacting lysine’s metal complex (e.g., Cu²⁺ or Co²⁺) with pyridyl-4-methylsuccinimidocarbonate under pH 10 conditions. This prevents undesired side-chain reactions during elongation.

Protection and Deprotection Strategies

Orthogonal protection is critical for aspartic acid–rich sequences. The tert-butyl (t-Bu) group shields aspartyl β-carboxyls, while trityl (Trt) or acetamidomethyl (Acm) groups protect cysteine-like residues if present. Deprotection of Boc groups uses trifluoroacetic acid (TFA)/dichloromethane (1:3), whereas i-Noc groups on lysine are removed via zinc dust in 50% acetic acid, selectively cleaving the metal-complexed protecting group without affecting t-Bu or Trt.

Fragment Condensation Techniques

Tetrapeptide and Pentapeptide Segment Synthesis

The heptapeptide is assembled via fragment condensation to mitigate repetitive coupling inefficiencies. The N-terminal tetrapeptide (Lys-Asp-Tyr-Lys) and C-terminal tripeptide (Asp-Asp-Asp-Asp) are synthesized separately. The tetrapeptide is constructed using NCAs of glutamine, glycine, and glutamic acid, with lysine’s ε-amino group protected as the i-Noc derivative. The pentapeptide segment employs Fmoc-protected aspartic acid monomers activated with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).

Metal Complex-Mediated Lysine Protection

Lysine’s ε-amino group is protected via a copper(II) complex during fragment synthesis. Mixing lysine with CuSO₄ in aqueous medium (1:2 molar ratio) forms a stable complex, enabling selective acylation at the α-amino group. Subsequent reaction with pyridyl-4-methylsuccinimidocarbonate at pH 10 introduces the i-Noc group, which remains stable during segment coupling. The metal is later removed with H₂S gas, restoring the free ε-amino group.

Purification and Characterization

Crude peptides are purified by gel filtration (Sephadex G-50) followed by reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient). Metal complexes are precipitated at pH 7.5 with acetic acid and removed by filtration. Characterization employs MALDI-TOF mass spectrometry and Edman degradation to verify sequence integrity. Aspartimide content is assessed via analytical HPLC using a pH 6.0 buffer to resolve cyclic byproducts .

Q & A

Basic: What methodologies are recommended for synthesizing this multi-aspartyl-containing peptide?

Answer:

Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is the standard approach. The repetitive aspartyl residues require careful selection of side-chain protecting groups (e.g., OtBu for aspartic acid) to prevent aspartimide formation during coupling or cleavage. Post-synthesis, the peptide should be cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail and purified via reversed-phase HPLC with a C18 column. Final validation should include mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm molecular weight and analytical HPLC for purity assessment (>95%) .

Basic: How can researchers validate the structural integrity of this peptide?

Answer:

A combination of spectroscopic and chromatographic techniques is essential:

- Mass spectrometry : To confirm the molecular weight and detect truncations or modifications.

- NMR spectroscopy : 2D NMR (e.g., COSY, NOESY) can resolve backbone conformations and verify aspartyl linkages.

- Circular dichroism (CD) : To assess secondary structure, particularly if the aspartyl-rich sequence forms α-helices or β-sheets under physiological conditions.

- Amino acid analysis : Hydrolyze the peptide and quantify residues via HPLC to validate composition .

Advanced: How do the consecutive aspartyl residues influence the peptide’s conformational stability?

Answer:

The aspartyl sequence may promote pH-dependent conformational changes due to its high negative charge density. Researchers should:

- Perform CD spectroscopy across a pH gradient (e.g., pH 3–8) to monitor structural transitions.

- Use molecular dynamics (MD) simulations to model interactions between aspartyl side chains and solvent ions.

- Compare stability with control peptides lacking aspartyl repeats to isolate their effects. Evidence suggests aspartyl-rich regions can destabilize α-helices but enhance solubility in aqueous buffers .

Advanced: What experimental strategies are effective for analyzing peptide stability under varying conditions?

Answer:

- Accelerated stability studies : Incubate the peptide at 37°C in buffers of varying pH (3–9) and analyze degradation products via HPLC at timed intervals.

- Thermal denaturation : Use differential scanning calorimetry (DSC) or CD to determine melting temperatures ().

- Oxidative stress testing : Expose the peptide to hydrogen peroxide or metal ions to assess susceptibility to oxidation, particularly at tyrosine residues. Quantify degradation using LC-MS/MS .

Advanced: How can researchers investigate the peptide’s interaction with biological targets (e.g., receptors)?

Answer:

- Surface plasmon resonance (SPR) : Immobilize the peptide on a sensor chip and measure binding kinetics with putative receptors.

- Fluorescence polarization : Label the peptide with a fluorophore and monitor changes in polarization upon target binding.

- Cell-based assays : Use luciferase reporters or calcium flux assays in cells expressing candidate receptors to evaluate functional activity.

- Competitive ELISA : Compete the peptide against known ligands to assess binding specificity .

Advanced: How to address solubility and aggregation challenges during synthesis or handling?

Answer:

- Co-solvents : Add DMSO (≤10%) or TFE to improve solubility in aqueous buffers.

- Lyophilization additives : Use trehalose or mannitol to prevent aggregation during freeze-drying.

- Fragment condensation : For insoluble segments, synthesize shorter fragments and ligate them using native chemical ligation.

- Dynamic light scattering (DLS) : Monitor particle size distribution to detect aggregation in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.